molecular formula C13H16N2 B13019900 N-(2-methylpropyl)quinolin-8-amine

N-(2-methylpropyl)quinolin-8-amine

Cat. No.: B13019900
M. Wt: 200.28 g/mol
InChI Key: BMHUXVXVZSLNMU-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)quinolin-8-amine: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The compound features a quinoline ring system substituted with an amine group at the 8th position and an N-(2-methylpropyl) group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Intramolecular Main Group Metal Lewis Acid Catalyzed Hydroamination: This method involves the use of mono-propargylated aromatic ortho-diamines and main group metal Lewis acids such as stannic chloride or indium(III) chloride.

    One-Pot Synthesis: Starting from ortho-nitro-N-propargylaniline compounds, the reaction can be carried out using stoichiometric amounts of stannous chloride dihydrate or indium powder under acidic conditions.

Industrial Production Methods: Industrial production methods for N-(2-methylpropyl)quinolin-8-amine typically involve large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Quinoline derivatives can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce quinoline N-oxides back to quinolines.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenation reagents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinolines.

    Substitution: Halogenated quinolines, alkylated quinolines.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments due to their chromophoric properties.

    Material Science: They are employed in the development of functional materials, including organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

Uniqueness: N-(2-methylpropyl)quinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a ligand in coordination chemistry and its potential as an antimicrobial and anticancer agent highlight its versatility and importance in scientific research.

Biological Activity

N-(2-methylpropyl)quinolin-8-amine is a compound derived from the quinoline family, notable for its potential biological activities. Quinoline derivatives have been extensively studied for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a quinoline core with an amine functional group at the 8-position and a branched alkyl substituent (2-methylpropyl) at the nitrogen. This unique structure influences its solubility and interaction with biological targets, which is crucial for its therapeutic applications.

Compound Name Structure Characteristics Unique Features
8-HydroxyquinolineHydroxyl group at position 8Known chelator; widely studied for pharmacological effects.
7-AminoquinolineAmino group at position 7Exhibits different biological activities compared to N-(2-methylpropyl) derivative.
N-(2-Ethylhexyl)quinolin-8-amineEthylhexyl substituent at nitrogenMay exhibit different solubility and bioavailability characteristics.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, possess significant antimicrobial activity. A study highlighted that various 8-quinolinamines exhibit potent in vitro activity against Candida species and Staphylococcus aureus, with IC50 values ranging from 1.33 to 19.38 µg/mL . The specific activity of this compound against these pathogens remains to be fully explored but suggests potential as an antimicrobial agent.

Neuroprotective Effects

Recent studies have focused on the neuroprotective properties of quinoline derivatives. For example, 8-aminoquinoline hybrids have been developed as multifunctional agents targeting Alzheimer's disease (AD). These compounds exhibit metal ion chelation capabilities, which are crucial for mitigating neurodegeneration associated with AD . While specific data on this compound's neuroprotective effects are sparse, its structural similarities to other neuroprotective agents suggest potential efficacy.

Case Studies and Research Findings

  • Antimalarial Activity : A study on related quinoline derivatives reported potent antimalarial activity against drug-sensitive and drug-resistant Plasmodium falciparum strains . Although this compound has not been directly tested in this context, the findings underscore the therapeutic potential of quinoline-based compounds in treating malaria.
  • Metal Ion Chelation : Research has established that 8-hydroxyquinoline derivatives exhibit strong metal ion chelation properties, which can be leveraged in treating conditions like Alzheimer's disease by restoring metal ion balance in neuronal cells . This characteristic may extend to this compound, suggesting it could serve as a lead compound for further development.
  • Cytotoxicity Studies : In vitro studies have shown that certain quinoline derivatives exhibit low cytotoxicity while maintaining high biological activity . This balance is essential for developing therapeutic agents that minimize adverse effects while maximizing efficacy.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

N-(2-methylpropyl)quinolin-8-amine

InChI

InChI=1S/C13H16N2/c1-10(2)9-15-12-7-3-5-11-6-4-8-14-13(11)12/h3-8,10,15H,9H2,1-2H3

InChI Key

BMHUXVXVZSLNMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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